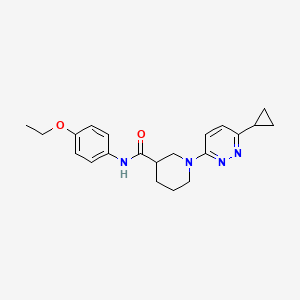
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition leads to increased levels of GABA in the brain. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
科学的研究の応用
Antimicrobial and Antitubercular Activities
Piperazine derivatives have shown significant promise in the development of antimicrobial and antitubercular agents. The review by Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. These compounds display potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the versatility of the piperazine scaffold in addressing critical public health challenges (Girase et al., 2020).
Psychotropic and Neurological Applications
Piperazine cores are integral to several psychotropic agents. Sikazwe et al. (2009) discuss the role of arylalkyl substituents in improving the potency and selectivity of compounds targeting D2-like receptors, demonstrating the importance of piperazine derivatives in developing antipsychotic medications (Sikazwe et al., 2009).
Oncology
In the context of cancer treatment, Yang et al. (2005) highlight the challenges posed by irinotecan-induced diarrhea and review novel agents targeting this side effect. Piperazine derivatives are explored for their potential to mitigate such adverse effects, underscoring the adaptability of piperazine-based compounds in therapeutic interventions for cancer (Yang et al., 2005).
Inflammatory Diseases
The review by Verma and Kumar (2017) focuses on the diverse biological activities associated with piperazines, including anti-inflammatory properties. This indicates the potential of piperazine derivatives in developing treatments for inflammatory conditions (Verma & Kumar, 2017).
Tuberculosis Treatment
Makarov and Mikušová (2020) provide an update on Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment. This highlights the ongoing research into piperazine compounds as promising therapeutics against infectious diseases (Makarov & Mikušová, 2020).
特性
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-27-18-9-7-17(8-10-18)22-21(26)16-4-3-13-25(14-16)20-12-11-19(23-24-20)15-5-6-15/h7-12,15-16H,2-6,13-14H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORLWWNNPYAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
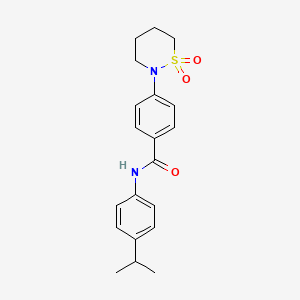
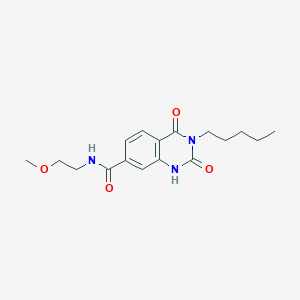
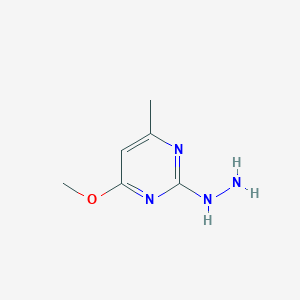
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
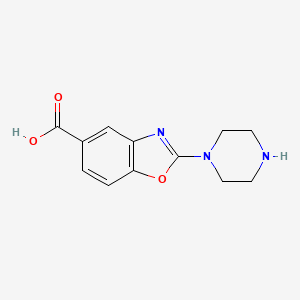
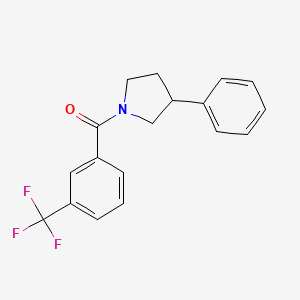

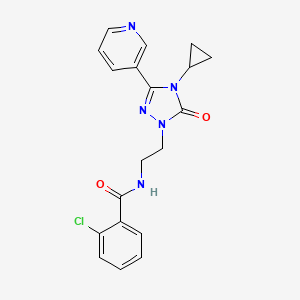
![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)
